Cas no 2580102-69-6 (rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid)

Technical Introduction: rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid is a chiral cyclobutane derivative featuring a benzyloxycarbonyl (Cbz)-protected amine group and a carboxylic acid functionality. This compound serves as a versatile intermediate in organic synthesis, particularly in peptide and peptidomimetic chemistry, where its rigid cyclobutane scaffold can enhance conformational control. The Cbz group offers selective deprotection under mild conditions, facilitating further functionalization. Its stereochemistry (1R,2S) makes it valuable for asymmetric synthesis and medicinal chemistry applications. The product is characterized by high purity and stability, ensuring reproducibility in research and industrial processes. Its structural features make it suitable for exploring structure-activity relationships in drug discovery.
rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid structure
2580102-69-6 structure
Product Name:rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid
CAS No:2580102-69-6
MF:C14H17NO4
MW:263.289084196091
CID:6583879
PubChem ID:165888086
Update Time:2025-05-26

rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2580102-69-6
    • EN300-6975715
    • rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid
    • Inchi: 1S/C14H17NO4/c16-13(17)12-7-6-11(12)8-15-14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)/t11-,12-/m1/s1
    • InChI Key: MOUYDHPTFQBAID-VXGBXAGGSA-N
    • SMILES: OC([C@@H]1CC[C@@H]1CNC(=O)OCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 263.11575802g/mol
  • Monoisotopic Mass: 263.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 75.6Ų

rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid Pricemore >>

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Additional information on rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid

Professional Introduction to rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic Acid (CAS No. 2580102-69-6)

Rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid, with the CAS number 2580102-69-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its cyclobutane core and functionalized side chains, which make it a promising candidate for various biochemical applications.

The molecular structure of Rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid features a chiral center at the cyclobutane ring, which contributes to its unique stereochemical properties. The presence of a benzyloxy carbonyl group and an amino methyl side chain further enhances its potential as a building block for more complex pharmacological entities. This compound's design reflects the growing trend in drug development towards highly specific and targeted molecular interactions.

In recent years, there has been a surge in research focused on the development of novel chiral auxiliaries and ligands for asymmetric synthesis. The stereochemistry of Rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid makes it an attractive candidate for such applications. Studies have demonstrated its utility in facilitating enantioselective transformations, which are crucial for the synthesis of optically active pharmaceuticals. The benzyloxy carbonyl group, in particular, serves as a protective group for the amino function, allowing for selective modifications without compromising the integrity of the chiral center.

The pharmaceutical industry has shown particular interest in this compound due to its potential as an intermediate in the synthesis of protease inhibitors and other enzyme-targeting drugs. Proteases play a critical role in numerous biological pathways, making them prime targets for therapeutic intervention. The cyclobutane moiety in Rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid is known to enhance binding affinity and selectivity, which are essential properties for effective drug design.

Recent advancements in computational chemistry have also highlighted the importance of molecular modeling in understanding the interactions between Rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid and biological targets. These studies have provided valuable insights into how the compound's structure can be optimized to improve its pharmacokinetic properties. For instance, simulations have shown that slight modifications to the benzyloxy carbonyl group can significantly enhance binding affinity to specific protease targets.

The synthesis of Rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid presents several challenges due to its complex stereochemistry. However, recent methodological improvements have made it more accessible to researchers. One such advancement involves the use of transition metal-catalyzed cross-coupling reactions, which have streamlined the introduction of functional groups while maintaining high enantiomeric purity. These techniques have been instrumental in enabling large-scale production and further exploration of this compound's potential.

Ongoing research is also exploring the use of Rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid in combination with other bioactive molecules to develop novel therapeutic agents. For example, studies have investigated its role as a precursor in the synthesis of peptidomimetics—small molecules that mimic the structure and function of peptides but with improved stability and bioavailability. These peptidomimetics are being evaluated for their potential in treating various diseases, including cancer and inflammatory disorders.

The benzyloxy carbonyl group in this compound is particularly noteworthy for its versatility in chemical transformations. It can be readily removed under mild acidic conditions, allowing for subsequent functionalization of the amino group. This property makes it an invaluable tool in synthetic chemistry, enabling researchers to construct complex molecules with precision and efficiency.

In conclusion, rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid (CAS No. 2580102-69-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and functional groups make it a versatile intermediate for synthesizing highly active pharmaceutical ingredients (APIs). As research continues to uncover new applications and synthetic strategies, this compound is poised to play a crucial role in the development of next-generation therapeutics.

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